Aminolysis Rate Advantage vs. 2-Chloro Analog
In a systematic aminolysis study of 2-halogeno-4,6-dimethylpyrimidines with isopentyl- and 1,4-dimethylpentyl-amine, 2-bromo-4,6-dimethylpyrimidine was the most reactive compound within its group, with the 2-chloro analog being the least reactive. The measured rate difference between the bromo- and chloro-pyrimidine was up to approximately three-fold, based on reported half-completion times (t₁/₂ values) [1]. This ranking places the bromo compound as the kinetically preferred substrate when fast nucleophilic displacement at the C-2 position is required.
| Evidence Dimension | Aminolysis rate (nucleophilic aromatic substitution at C-2 position) |
|---|---|
| Target Compound Data | 2-Bromo-4,6-dimethylpyrimidine: most reactive within the 2-halogeno-4,6-dimethylpyrimidine set |
| Comparator Or Baseline | 2-Chloro-4,6-dimethylpyrimidine: least reactive; up to ~3-fold slower rate |
| Quantified Difference | Up to approximately three-fold rate enhancement for the bromo derivative over the chloro derivative |
| Conditions | Solvent-free aminolysis with isopentylamine and 1,4-dimethylpentylamine; half-completion times (t₁/₂) measured; J. Chem. Soc. C, 1971 |
Why This Matters
For procurement decisions, this three-fold kinetic advantage means that using the bromo compound can substantially reduce reaction times or permit milder conditions in SNAr-based synthetic sequences, avoiding the need for elevated temperatures or excess nucleophile required by the chloro analog.
- [1] Arantz, B. W.; Brown, D. J. Pyrimidine Reactions. Part XXII. The Relative Reactivities of Some Corresponding Chloro-, Bromo-, and Iodo-pyrimidines in Aminolysis. J. Chem. Soc. C 1971, 1889–1891. DOI: 10.1039/J39710001889. View Source
